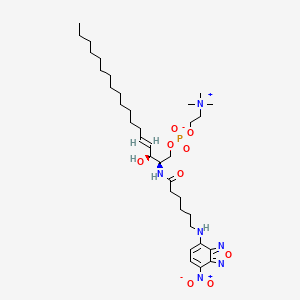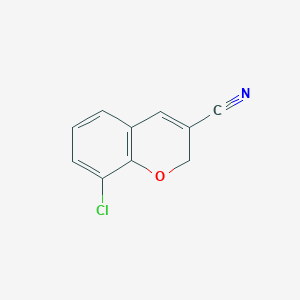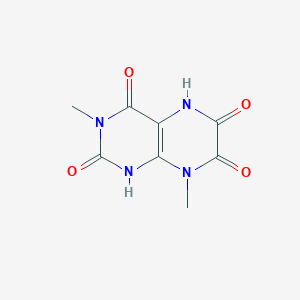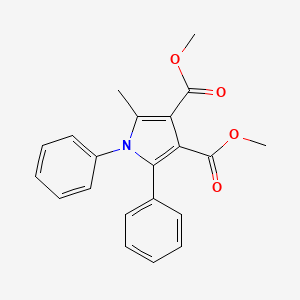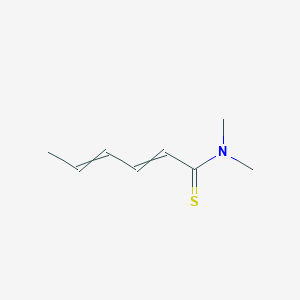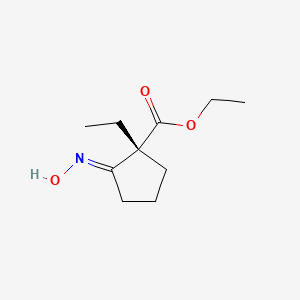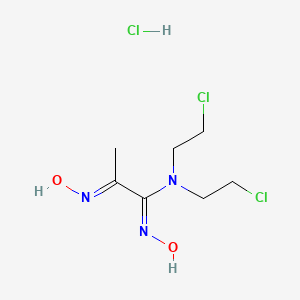
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride typically involves the reaction of N,N-bis(2-chloroethyl)amine hydrochloride with chloroanhydrides of carboxylic acids in the presence of pyridine . The reaction is carried out in chloroform, and the resulting product is purified through various methods, including distillation and chromatography .
Industrial Production Methods
Industrial production of this compound may involve a two-step process starting from piperazine, followed by nitrosation and reduction . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, sodium hydroxide, and various organic solvents . The reactions are typically carried out at controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include N,N-bis(2-hydrazinoethyl)methylamine and other related derivatives .
Scientific Research Applications
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can alkylate DNA and proteins, resulting in cytotoxic effects . The compound targets specific molecular pathways, including those involved in cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)methylamine: A related compound used in the synthesis of medicinal drugs.
N,N-Bis(2-chloroethyl)amine hydrochloride: Another similar compound with applications in organic synthesis.
Uniqueness
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride is unique due to its specific chemical structure and the presence of the pyruvamidoxime group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
77337-93-0 |
|---|---|
Molecular Formula |
C7H14Cl3N3O2 |
Molecular Weight |
278.6 g/mol |
IUPAC Name |
(2E)-N,N-bis(2-chloroethyl)-N'-hydroxy-2-hydroxyiminopropanimidamide;hydrochloride |
InChI |
InChI=1S/C7H13Cl2N3O2.ClH/c1-6(10-13)7(11-14)12(4-2-8)5-3-9;/h13-14H,2-5H2,1H3;1H/b10-6+,11-7-; |
InChI Key |
UPLOVLZOHPSELZ-UPPGZICBSA-N |
Isomeric SMILES |
C/C(=N\O)/C(=N/O)/N(CCCl)CCCl.Cl |
Canonical SMILES |
CC(=NO)C(=NO)N(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
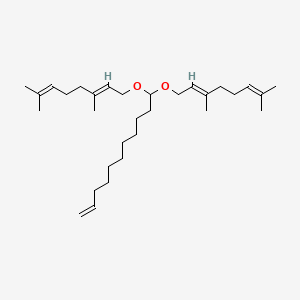
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
